molecular formula C8H4F2O2 B167400 Benzene-1,4-dicarbonyl difluoride CAS No. 1978-21-8

Benzene-1,4-dicarbonyl difluoride

Cat. No. B167400
CAS RN: 1978-21-8
M. Wt: 170.11 g/mol
InChI Key: QAOMIRAFWBTGIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzene-1,4-dicarbonyl difluoride is a chemical compound that has been gaining attention in scientific research due to its unique properties. It is also known as 2,5-difluorobenzene-1,4-dione or DFB. This compound is a yellowish crystalline solid that is soluble in organic solvents and is used as a building block for various organic molecules.

Mechanism Of Action

DFB acts as a fluorinating agent in organic synthesis. It reacts with various functional groups, such as alcohols, amines, and carboxylic acids, to introduce fluorine atoms into the molecule. This reaction is known as the electrophilic fluorination reaction and is widely used in organic synthesis.

Biochemical And Physiological Effects

DFB has not been extensively studied for its biochemical and physiological effects. However, it has been reported to be toxic and can cause skin and eye irritation. It is also a respiratory irritant and can cause respiratory distress if inhaled.

Advantages And Limitations For Lab Experiments

DFB has several advantages in laboratory experiments. It is a versatile building block for the synthesis of various organic compounds. It is also a potent fluorinating agent and can introduce fluorine atoms into molecules efficiently. However, DFB is toxic and requires careful handling in the laboratory. It is also expensive and not readily available in large quantities.

Future Directions

DFB has several potential future directions in scientific research. It can be used as a fluorinating agent in the synthesis of new pharmaceuticals and agrochemicals. It can also be used as a building block for the synthesis of new materials with unique properties. Further studies are needed to explore the full potential of DFB in various fields of science.
In conclusion, Benzene-1,4-dicarbonyl difluoride is a versatile compound that has potential applications in various fields of science. Its unique properties make it a valuable building block for the synthesis of various organic compounds. However, its toxicity and cost limit its use in laboratory experiments. Further studies are needed to explore the full potential of DFB in various fields of science.

Synthesis Methods

The synthesis of DFB involves the reaction of fluorine gas with benzene-1,4-dicarbonyl chloride in the presence of a catalyst. The reaction takes place at high temperatures and pressures, and the product is obtained in good yields. This synthesis method is widely used in the laboratory for the production of DFB.

Scientific Research Applications

DFB has been extensively studied for its potential applications in various fields of science. It has been used as a starting material for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials science. DFB has also been used as a fluorinating agent in organic synthesis.

properties

CAS RN

1978-21-8

Product Name

Benzene-1,4-dicarbonyl difluoride

Molecular Formula

C8H4F2O2

Molecular Weight

170.11 g/mol

IUPAC Name

benzene-1,4-dicarbonyl fluoride

InChI

InChI=1S/C8H4F2O2/c9-7(11)5-1-2-6(4-3-5)8(10)12/h1-4H

InChI Key

QAOMIRAFWBTGIR-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)F)C(=O)F

Canonical SMILES

C1=CC(=CC=C1C(=O)F)C(=O)F

synonyms

1,4-Benzenedicarbonyl difluoride (9CI)

Origin of Product

United States

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